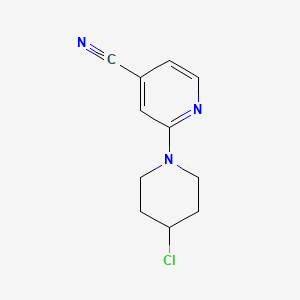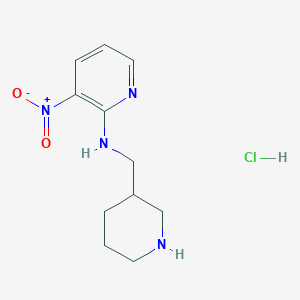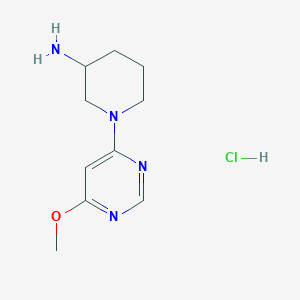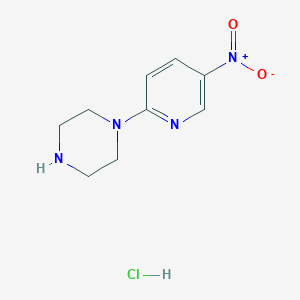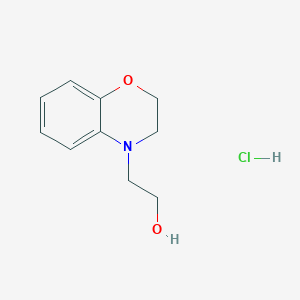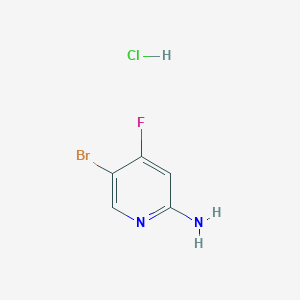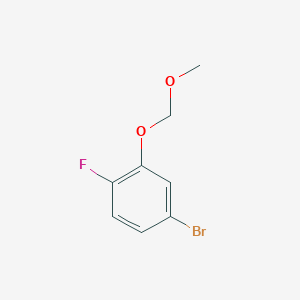
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene
Descripción general
Descripción
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 1185836-54-7 . It has a molecular weight of 235.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is C8H8BrFO2 . The average mass is 235.050 Da and the monoisotopic mass is 233.969162 Da .Physical And Chemical Properties Analysis
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Agents Development
Research has shown the synthesis and application of compounds carrying fluoro, bromo, methoxy, and other substituents on the benzene ring, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds, which include derivatives similar to 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene, have been found to exhibit better activity than some reference drugs in most tested cases, highlighting their potential in developing new antimicrobial agents (Liaras et al., 2011).
Molecular Electronics
In the realm of molecular electronics, simple and accessible aryl bromides, including derivatives like 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene, serve as crucial building blocks. These compounds are precursors for various molecular wires through efficient synthetic transformations, emphasizing their significance in the synthesis protocols for electronic materials (Stuhr-Hansen et al., 2005).
Chemical Reactivity and Structure Analysis
A detailed density functional theory (DFT) study on a structurally similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, has explored its structure, vibrational analysis, and chemical reactivity descriptors. This research offers insights into the molecular properties and reactivity, including ionization energy, electrophilicity, and non-linear optical properties, providing a foundation for further chemical application and synthesis exploration (Yadav et al., 2022).
Synthesis and Copolymerization
The synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, incorporating structural motifs akin to 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene, have been studied. These efforts aim at creating materials with tailored properties for various applications, showcasing the compound's role in material science and engineering (Hussain et al., 2019).
Comparative Crystal Structure Analysis
Comparative studies on the crystal structures of derivatives of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene have been conducted to understand the intermolecular interactions and structural differences. These analyses contribute to the broader knowledge of solid-state chemistry and material design (Suchetan et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1-fluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPIRZVESLIANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

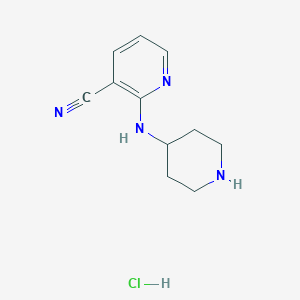
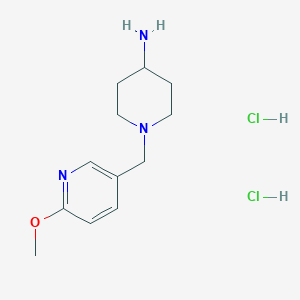
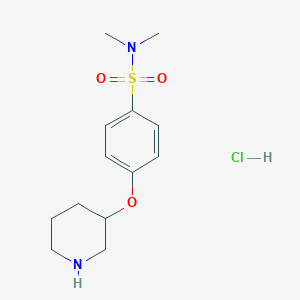
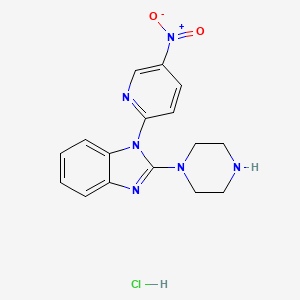
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride](/img/structure/B3217908.png)
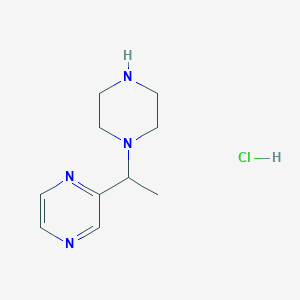
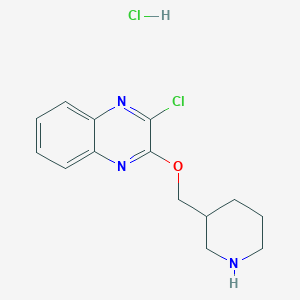
![4-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-carbonitrile hydrochloride](/img/structure/B3217924.png)
